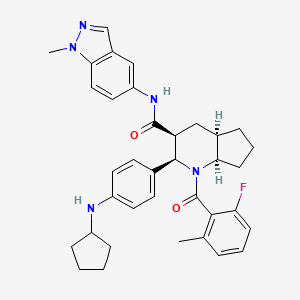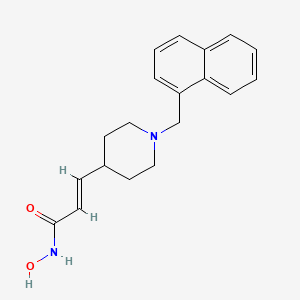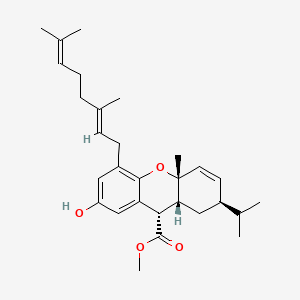
Glabralide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glabralide C is a meroterpenoid compound that can be isolated from the plant Sarcandra glabra. It belongs to the class of terpenoids, which are known for their diverse biological activities. The molecular formula of this compound is C29H40O4, and it has a molecular weight of 452.63 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glabralide C involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core terpenoid structure followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from Sarcandra glabra using methods like supercritical fluid extraction. This method involves the use of supercritical carbon dioxide modified with ethanol to extract the compound efficiently. The extracted product is then purified through processes like alcohol precipitation and adsorption chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Glabralide C undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Glabralide C has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mécanisme D'action
The mechanism of action of Glabralide C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- Glabralide A
- Glabralide B
- Glabridin
Comparison: Glabralide C is unique due to its specific structural features and biological activities. Compared to Glabralide A and B, this compound has different functional groups that contribute to its distinct chemical reactivity and biological properties. Glabridin, another compound from Glycyrrhiza glabra, shares some similarities in terms of biological activities but differs significantly in its chemical structure .
Propriétés
Formule moléculaire |
C29H40O4 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
methyl (2R,4aR,9S,9aR)-5-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-4a-methyl-2-propan-2-yl-1,2,9,9a-tetrahydroxanthene-9-carboxylate |
InChI |
InChI=1S/C29H40O4/c1-18(2)9-8-10-20(5)11-12-22-15-23(30)17-24-26(28(31)32-7)25-16-21(19(3)4)13-14-29(25,6)33-27(22)24/h9,11,13-15,17,19,21,25-26,30H,8,10,12,16H2,1-7H3/b20-11+/t21-,25-,26-,29-/m1/s1 |
Clé InChI |
MQIWJNPHYIQWGN-FQPCWDACSA-N |
SMILES isomérique |
CC(C)[C@H]1C[C@@H]2[C@@H](C3=CC(=CC(=C3O[C@@]2(C=C1)C)C/C=C(\C)/CCC=C(C)C)O)C(=O)OC |
SMILES canonique |
CC(C)C1CC2C(C3=CC(=CC(=C3OC2(C=C1)C)CC=C(C)CCC=C(C)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)


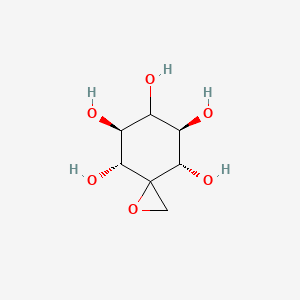
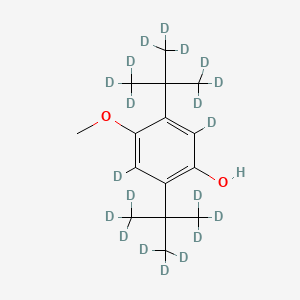
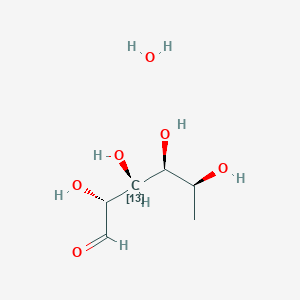
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
